Cas no 244301-59-5 (Potassium Trifluoro(hex-1-yn-1-yl)borate)

Potassium Trifluoro(hex-1-yn-1-yl)borate 化学的及び物理的性質
名前と識別子
-
- Borate(1-), trifluoro-1-hexynyl-, potassium, (T-4)-
- POTASSIUM 1-HEXYNYLTRIFLUOROBORATE
- Potassium trifluoro(hex-1-yn-1-yl)borate
- potassium,trifluoro(hex-1-ynyl)boranuide
- MFCD11052661
- POTASSIUM TRIFLUORO(HEX-1-YN-1-YL)BORANUIDE
- AKOS025392239
- potassium;trifluoro(hex-1-ynyl)boranuide
- CS-0328247
- AS-1003
- DTXSID70635601
- Potassiumtrifluoro(hex-1-yn-1-yl)borate
- Potassium trifluoro(hex-1-yn-1-yl)borate(1-)
- 244301-59-5
- Potassium Trifluoro(hex-1-yn-1-yl)borate
-
- MDL: MFCD11052661
- インチ: InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1
- InChIKey: MGIWEDIHUKYZIG-UHFFFAOYSA-N
- ほほえんだ: CCCCC#C[B-](F)(F)F.[K+]
計算された属性
- せいみつぶんしりょう: 188.03900
- どういたいしつりょう: 188.0386464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 2.56660
Potassium Trifluoro(hex-1-yn-1-yl)borate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P699085-100mg |
Potassium Trifluoro(hex-1-yn-1-yl)borate |
244301-59-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
TRC | P699085-50mg |
Potassium Trifluoro(hex-1-yn-1-yl)borate |
244301-59-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10454-1g |
Potassium 1-hexynyltrifluoroborate |
244301-59-5 | 95% | 1g |
526.0CNY | 2021-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-272047-1 g |
Potassium 1-hexynyltrifluoroborate, |
244301-59-5 | 1g |
¥1,173.00 | 2023-07-10 | ||
Apollo Scientific | PC200095-500mg |
Potassium trifluoro(hex-1-yn-1-yl)borate |
244301-59-5 | 500mg |
£95.00 | 2024-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10454-25g |
Potassium 1-hexynyltrifluoroborate |
244301-59-5 | 95% | 25g |
8316CNY | 2021-05-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-272047A-5 g |
Potassium 1-hexynyltrifluoroborate, |
244301-59-5 | 5g |
¥4,663.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10454-1g |
Potassium 1-hexynyltrifluoroborate |
244301-59-5 | 95% | 1g |
526CNY | 2021-05-08 | |
Frontier Specialty Chemicals | P10454-25g |
Potassium 1-hexynyltrifluoroborate |
244301-59-5 | 25g |
$ 198.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1256550-1g |
POTASSIUM 1-HEXYNYLTRIFLUOROBORATE |
244301-59-5 | 95% | 1g |
$175 | 2025-02-20 |
Potassium Trifluoro(hex-1-yn-1-yl)borate 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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10. Bacteriological
Potassium Trifluoro(hex-1-yn-1-yl)borateに関する追加情報
Introduction to Potassium Trifluoro(hex-1-yn-1-yl)borate (CAS No. 244301-59-5)
Potassium Trifluoro(hex-1-yn-1-yl)borate, with the chemical formula K[B(C₆F₃)(C₆H₉)], is a specialized borate compound that has garnered significant attention in the field of organoboron chemistry. This compound, identified by its unique CAS number 244301-59-5, is particularly valued for its role in synthetic applications and its potential in advancing materials science. The presence of both fluorine and alkyne functional groups makes it a versatile intermediate in the synthesis of complex organic molecules.
The compound's structure consists of a potassium cation coordinated to a boron center, which is further bonded to two trifluoromethyl groups and one hex-1ynyl group. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The trifluoromethyl moiety is known for its stability and resistance to metabolic degradation, which is particularly relevant in pharmaceutical applications where bioavailability and shelf life are critical factors.
In recent years, there has been a growing interest in the development of new borate-based reagents for cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Potassium Trifluoro(hex-1-yn-1-yl)borate has been explored as a potential catalyst or reagent in Sonogashira coupling reactions, where it can facilitate the formation of carbon-carbon triple bonds between terminal alkynes and aryl or vinyl halides. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
One of the most compelling aspects of this compound is its ability to act as a ligand in transition metal-catalyzed reactions. The combination of the electron-withdrawing trifluoromethyl group and the electron-donating alkyne functionality creates a balanced environment that can enhance the efficiency of catalytic cycles. For instance, when used with palladium or copper catalysts, Potassium Trifluoro(hex-1-yn-1-yl)borate has shown promise in facilitating the coupling of alkynes with heteroaromatic compounds, leading to the formation of complex molecular architectures.
The pharmaceutical industry has been particularly keen on exploring the potential of this compound due to its structural features. Boron-containing compounds have a long history of use in medicinal chemistry, with examples such as bortezomib and carfilzomib demonstrating significant therapeutic efficacy. The introduction of fluorine atoms into borate structures can enhance metabolic stability and binding affinity, making them more suitable for drug development. Potassium Trifluoro(hex-1-yn-1-yl)borate represents a promising scaffold for designing novel therapeutic agents that target specific biological pathways.
Recent studies have also highlighted the compound's utility in materials science. The unique electronic properties of trifluoromethylated borates make them suitable candidates for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic characteristics through structural modifications offers a pathway to developing more efficient and durable electronic devices.
The synthesis of Potassium Trifluoro(hex-1-yn-1-yl)borate involves multi-step processes that require careful control over reaction conditions. Typically, it is prepared by reacting hexyne with trifluoroboryl halides in the presence of a base, followed by purification steps to isolate the desired product. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, which is essential for industrial applications.
In conclusion, Potassium Trifluoro(hex-1-yn-1-yl)borate (CAS No. 244301-59-5) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an invaluable tool for synthetic chemists working on cross-coupling reactions, pharmaceutical development, and advanced materials. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow even further.
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